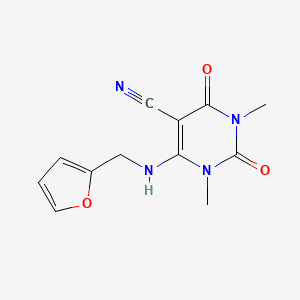
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone is a chemical compound that has been widely used in scientific research applications. This compound is a synthetic derivative of quinoline and piperidine, which are two important classes of organic compounds.
Mecanismo De Acción
The mechanism of action of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed to interact with specific proteins or enzymes in biological systems, leading to changes in their function or activity. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the activity of certain enzymes involved in the breakdown of toxic substances in the body, such as reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments include its high specificity and sensitivity for detecting specific proteins or enzymes in biological systems. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, its limitations include its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the use of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone in scientific research. One potential direction is the development of new drugs for the treatment of cancer and Alzheimer's disease. Another direction is the use of this compound as a fluorescent probe for imaging biological systems, such as living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 7-fluoro-2-methylquinoline-3-carbaldehyde with 3-methylpiperidin-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone has been widely used in scientific research applications. It has been studied for its potential use as a fluorescent probe for imaging biological systems, such as living cells and tissues. It has also been used in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
(7-fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-11-4-3-7-20(10-11)17(21)15-8-13-5-6-14(18)9-16(13)19-12(15)2/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTBFONKDWMKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(N=C3C=C(C=CC3=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)
![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)

![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)

![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)
![6-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546213.png)


![N-carbamoyl-3-[[4-(furan-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546230.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)